
N-(3,5-dichlorophenyl)-1H-1,2,4-triazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(3,5-dichlorophenyl)-1H-1,2,4-triazol-5-amine” is a chemical compound that has been studied for its potential applications in medicinal chemistry . It’s a derivative of 2-aminothiazole and has shown to affect Mycobacterium tuberculosis energetics .
Synthesis Analysis
The synthesis of this compound involves several steps. In one study, it was synthesized by reacting compound 1 (30 mg, 0.09 mmol, 1 eq) and 2(2-chloroethyl)-1-methylpiperidine hydrochloride .Molecular Structure Analysis
The molecular structure of “N-(3,5-dichlorophenyl)-1H-1,2,4-triazol-5-amine” is complex. It contains a 2-aminothiazole core, which is a bicyclic structure that is partially aromatic .Chemical Reactions Analysis
The chemical reactions involving “N-(3,5-dichlorophenyl)-1H-1,2,4-triazol-5-amine” are complex and involve several steps. The compound poses several medicinal chemistry challenges concerning its toxicity and drug-likeness .科学的研究の応用
Antimicrobial Activities
Research on derivatives of 1,2,4-triazole, including compounds structurally related to N-(3,5-dichlorophenyl)-1H-1,2,4-triazol-5-amine, has shown significant antimicrobial activities. Novel derivatives synthesized from various primary amines have been evaluated against a range of microorganisms, demonstrating good to moderate antimicrobial properties. This highlights the potential of N-(3,5-dichlorophenyl)-1H-1,2,4-triazol-5-amine derivatives in developing new antimicrobial agents (Bektaş et al., 2007).
Anticancer Evaluation
Another significant application of 1,2,4-triazole derivatives is in anticancer research. A series of novel compounds related to N-(3,5-dichlorophenyl)-1H-1,2,4-triazol-5-amine have been synthesized and tested in vitro for their anticancer activities. Among these, specific derivatives exhibited promising activity against a variety of human tumor cell lines, including leukemia, lung cancer, and breast cancer, indicating the potential of these compounds in cancer therapy (Kattimani et al., 2013).
Corrosion Inhibition
The study of 1,2,4-triazole derivatives also extends to their application as corrosion inhibitors. Research has identified that certain triazole derivatives, by analogy, could serve as efficient corrosion inhibitors for metals in acidic media. Their high inhibition efficiency makes them suitable for protecting metals against corrosion, potentially including derivatives of N-(3,5-dichlorophenyl)-1H-1,2,4-triazol-5-amine (Lagrenée et al., 2002).
Molecular Interaction Studies
Understanding the adsorption behavior of triazole derivatives on metal surfaces provides insight into their effectiveness as corrosion inhibitors. Studies using electrochemical methods and molecular dynamics simulations reveal that the adsorption follows Langmuir's isotherm, offering a theoretical foundation for the practical application of these compounds in corrosion protection. Such research could encompass N-(3,5-dichlorophenyl)-1H-1,2,4-triazol-5-amine derivatives, enhancing their application scope (Bentiss et al., 2007).
Antifungal Activity
N-(3,5-dichlorophenyl)-1H-1,2,4-triazol-5-amine and its derivatives have also been explored for their antifungal activities. Synthesis and testing of various derivatives have shown efficacy against plant pathogenic fungi, offering a potential route for developing new antifungal agents. This reflects the versatile application of triazole derivatives in addressing different forms of microbial resistance (Arnoldi et al., 2007).
将来の方向性
The future directions for the study of “N-(3,5-dichlorophenyl)-1H-1,2,4-triazol-5-amine” could involve further exploration of its potential applications in medicinal chemistry, particularly in the treatment of tuberculosis . More research is also needed to fully understand its mechanism of action and to determine its physical and chemical properties.
作用機序
Target of Action
It’s structurally similar compound, n-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine, has been reported to affect mycobacterium tuberculosis energetics .
Mode of Action
It’s structurally similar compound, n-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine, is known to disrupt mycobacterial energetics . This disruption could potentially lead to the inhibition of bacterial growth and survival.
Biochemical Pathways
It’s structurally similar compound, n-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine, is known to affect the energy metabolism of mycobacterium tuberculosis . This suggests that the compound could potentially interfere with the biochemical pathways involved in energy production and utilization in the bacteria.
Pharmacokinetics
Times to maximum concentration were 0.25 – 1.5 h . These findings suggest that the compound is rapidly absorbed and distributed in the body, and its bioavailability is likely to be influenced by the dose.
Result of Action
It’s structurally similar compound, n-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine, is known to have a significant impact on mycobacterium tuberculosis energetics . This suggests that the compound could potentially inhibit the growth and survival of the bacteria at the molecular and cellular levels.
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(3,5-dichlorophenyl)-1H-1,2,4-triazol-5-amine. For instance, N-(3,5-dichlorophenyl)succinimide, a compound developed as an agricultural fungicide, was found to produce renal damage in rats in a metabolism-dependent manner . This suggests that the metabolic environment in the body can significantly influence the action and toxicity of the compound.
特性
IUPAC Name |
N-(3,5-dichlorophenyl)-1H-1,2,4-triazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2N4/c9-5-1-6(10)3-7(2-5)13-8-11-4-12-14-8/h1-4H,(H2,11,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQLPFLQMVKGPGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)NC2=NC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-[2-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)ethyl]acetamide](/img/structure/B2990749.png)
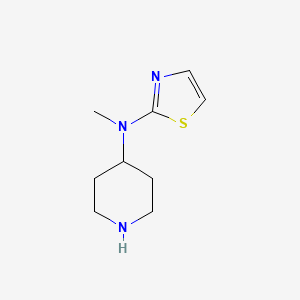
![N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-2-(2,4-dimethylquinolin-3-yl)acetamide](/img/structure/B2990751.png)
![Tert-butyl 8-(5-bromopyrazin-2-yl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B2990752.png)
![(E)-3-(4-fluorophenyl)-1-(2-(prop-2-yn-1-ylthio)-1H-benzo[d]imidazol-1-yl)prop-2-en-1-one](/img/structure/B2990753.png)
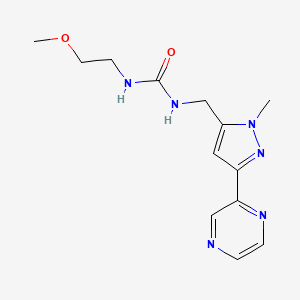
![ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B2990755.png)
![3-(dimethylamino)-2-[2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoyl]acrylonitrile](/img/structure/B2990756.png)
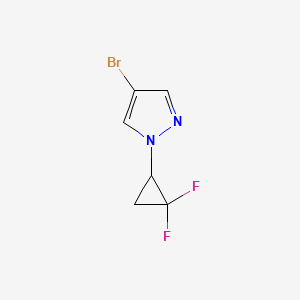
![N-({[2,2'-bifuran]-5-yl}methyl)pent-4-enamide](/img/structure/B2990759.png)
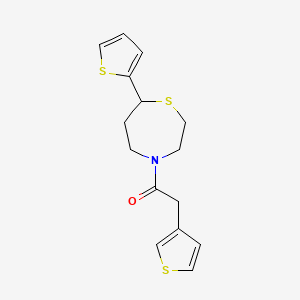
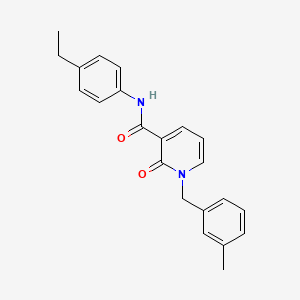
![6-Phenyl-2-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-pyrimidinol](/img/structure/B2990765.png)
![N-(3-chloro-2-methylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2990769.png)